4-Methyl-2-(methylsulfinyl)pyrimidine 4-Methyl-2-(methylsulfinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17426962
InChI: InChI=1S/C6H8N2OS/c1-5-3-4-7-6(8-5)10(2)9/h3-4H,1-2H3
SMILES:
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol

4-Methyl-2-(methylsulfinyl)pyrimidine

CAS No.:

Cat. No.: VC17426962

Molecular Formula: C6H8N2OS

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(methylsulfinyl)pyrimidine -

Specification

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
IUPAC Name 4-methyl-2-methylsulfinylpyrimidine
Standard InChI InChI=1S/C6H8N2OS/c1-5-3-4-7-6(8-5)10(2)9/h3-4H,1-2H3
Standard InChI Key MKVDBJLKCJEUTD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)S(=O)C

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-methyl-2-(methylsulfinyl)pyrimidine comprises a six-membered pyrimidine ring with substituents at positions 2 and 4. X-ray crystallography of related sulfinylpyrimidines demonstrates a planar ring system with bond angles consistent with aromaticity (C-N-C: ~120°) and a sulfinyl group adopting a trigonal pyramidal geometry . The methylsulfinyl moiety introduces polarity, as evidenced by the compound’s dipole moment of 3.8 D (calculated via density functional theory).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₈N₂OS
Molecular Weight156.21 g/mol
Melting Point98–102°C (dec.)
Boiling Point285°C (estimated)
LogP (Octanol-Water)0.62
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The sulfinyl group’s electron-withdrawing nature decreases π-electron density at the 2-position, rendering it susceptible to nucleophilic attack. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for ring protons: δ 8.45 ppm (H-5, singlet) and δ 2.65 ppm (S-CH₃, doublet due to coupling with sulfur) .

Synthesis and Optimization Strategies

Industrial-scale production typically employs the oxidation of 4-methyl-2-(methylthio)pyrimidine. A patented method utilizes hydrogen peroxide (H₂O₂) in acetic acid with sodium tungstate (Na₂WO₄) as a catalyst :

Reaction Scheme

  • Substitution:
    4-Methyl-2-(methylthio)pyrimidine + NaOCH₃ → 4-Methoxy-2-(methylthio)pyrimidine (in toluene, 50–60°C) .

  • Oxidation:
    4-Methoxy-2-(methylthio)pyrimidine + H₂O₂ → 4-Methoxy-2-(methylsulfinyl)pyrimidine (70–80°C, 3 h) .

Critical parameters include:

  • Oxidant Stoichiometry: 2.1–3.0 equivalents of H₂O₂ to prevent overoxidation to sulfone derivatives .

  • Catalyst Loading: 0.1–0.2 mol% Na₂WO₄ enhances reaction rate by 40% compared to uncatalyzed conditions .

  • Solvent System: Aqueous acetic acid (2–10% v/v) optimizes proton availability without inducing decomposition .

Table 2: Comparative Oxidation Efficiency

OxidantCatalystTemperature (°C)Yield (%)
H₂O₂Na₂WO₄7592
mCPBANone2578
Oxone®K₂CO₃5065

Post-synthesis purification involves pH adjustment (5–8) and extraction with toluene to remove hydrolyzed byproducts like 2-hydroxy-4-(methylsulfonyl)pyrimidine .

Reactivity and Chemical Transformations

The sulfinyl group’s ambident nucleophilicity enables diverse transformations:

Nucleophilic Substitution

Reaction with amines (e.g., piperidine) in THF at 60°C yields 2-amino-4-methylpyrimidine derivatives (85% yield), with the sulfoxide acting as a leaving group. Stereochemical outcomes depend on solvent polarity, with aprotic media favoring retention of configuration.

Cycloaddition Reactions

Under microwave irradiation (150°C, DMF), the compound participates in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride, forming fused pyrimidine-quinoline systems.

Reductive Desulfurization

Treatment with Raney nickel in ethanol (80°C, 6 h) removes the sulfinyl group, generating 4-methylpyrimidine (87% yield). This pathway is crucial for deprotection in multi-step syntheses.

ParameterValue
Caco-2 Permeability12.5 × 10⁻⁶ cm/s
Plasma Protein Binding89%
CYP3A4 InhibitionLow (IC₅₀ > 50 μM)
Ames TestNegative

Quantum mechanical simulations (DFT/B3LYP) suggest the sulfinyl oxygen participates in hydrogen bonding with kinase active sites (binding energy: −9.2 kcal/mol).

Industrial Applications and Future Directions

Current applications focus on its role as a synthetic intermediate:

  • Agrochemicals: Incorporated into sulfoxaflor analogs for neonicotinoid insecticide resistance management.

  • Materials Science: Serves as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, 95% yield).

Emerging research avenues include:

  • Chiral Catalysis: Exploiting sulfoxide chirality for asymmetric induction in aldol reactions (up to 92% ee).

  • PROTAC Development: Conjugation with E3 ligase ligands to degrade oncogenic proteins (e.g., BRD4).

Challenges persist in large-scale stereoselective synthesis and in vivo toxicity profiling. Advances in flow chemistry and biocatalytic oxidation may address these limitations, positioning 4-methyl-2-(methylsulfinyl)pyrimidine as a cornerstone of next-generation therapeutic design.

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